2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol
Description
2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol is a structurally complex molecule featuring a piperazine core substituted with a 3-chlorobenzyl group and a methylene-linked 4-methoxyphenol moiety. The 4-methoxyphenol moiety enhances solubility due to the polar methoxy (-OCH₃) and hydroxyl (-OH) groups, which also facilitate interactions with biological targets such as enzymes or receptors .
This compound’s structural features align with pharmacologically active piperazine derivatives, which are frequently explored in drug discovery for their ability to modulate central nervous system (CNS) targets, antimicrobial activity, and enzyme inhibition .
Properties
IUPAC Name |
2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-24-18-5-6-19(23)16(12-18)14-22-9-7-21(8-10-22)13-15-3-2-4-17(20)11-15/h2-6,11-12,23H,7-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOXHLNJQGNWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387301 | |
| Record name | 2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6108-09-4 | |
| Record name | 2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol typically involves a multi-step process. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a phenol derivative under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and solvents can optimize the reaction efficiency and product isolation. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the chlorophenyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Therapeutic Applications
- Antihistaminic Properties :
- Neuropharmacological Effects :
- Antitumor Activity :
Synthesis and Derivatives
The synthesis of 2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol typically involves multi-step organic reactions, including:
- Piperazine Formation : The initial step often involves the formation of the piperazine ring through cyclization reactions.
- Chlorophenyl Substitution : The introduction of the chlorophenyl group is crucial for enhancing biological activity.
A notable synthesis method includes the use of various reagents to achieve selective substitutions while minimizing side reactions, ensuring high yield and purity of the final product .
Case Study 1: Antihistaminic Activity
A study evaluated the antihistaminic effects of various piperazine derivatives, including our compound, against established antihistamines like cetirizine. Results indicated that while the compound showed promising activity, further optimization was needed to enhance selectivity and reduce side effects .
Case Study 2: Neuropharmacological Effects
In a controlled trial involving animal models, researchers assessed the anxiolytic properties of the compound compared to traditional anxiolytics. The findings suggested significant reductions in anxiety-like behaviors, warranting further investigation into its mechanism of action and potential clinical applications .
Case Study 3: Antitumor Potential
A preliminary study investigated the cytotoxic effects of piperazine derivatives on human cancer cell lines. The results indicated that certain modifications to the base structure could enhance antitumor activity, suggesting a pathway for developing new cancer therapeutics based on this compound .
Mechanism of Action
The mechanism of action of 2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may contribute to the compound’s binding affinity and specificity, while the methoxyphenol moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperazine Derivatives
Piperazine-based compounds exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Functional Group Influence
- Methoxy (-OCH₃) vs. Halogen (Cl, Br) :
The methoxy group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., 4-chlorobenzyl in ). However, halogens like chlorine enhance membrane permeability and target binding via hydrophobic interactions . - Substituent Position (3-Cl vs.
- Phenol vs. Aniline: The phenolic -OH in the target compound offers stronger hydrogen-bonding capability than aniline derivatives (e.g., 4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline ), which could enhance interactions with polar enzyme active sites.
Biological Activity
2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol, often referred to as compound 1, is a synthetic organic compound that has garnered attention for its potential biological activities. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of approximately 330.85 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, and a methoxy group that can influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN2O |
| Molecular Weight | 330.85 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The biological activity of compound 1 is hypothesized to be mediated through its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine moiety is significant as it often correlates with central nervous system (CNS) activity.
Potential Targets
- Serotonin Receptors: The piperazine structure may facilitate binding to serotonin receptors, influencing mood and anxiety.
- Dopamine Receptors: Similar binding affinities may be expected for dopamine receptors, which are crucial in the regulation of reward and pleasure centers in the brain.
Biological Activity Studies
Recent studies have explored the pharmacological effects of compounds similar to compound 1, focusing on their potential therapeutic applications.
Antidepressant Activity
A study evaluating piperazine derivatives demonstrated that modifications in the structure significantly influenced their antidepressant effects. For instance, compounds containing halogen substitutions showed varied efficacy in inhibiting serotonin reuptake, suggesting that compound 1 could exhibit similar properties due to its structural analogies .
Anticonvulsant Properties
Research on benzyl derivatives revealed anticonvulsant activities in certain piperazine-based compounds. The mechanism was attributed to the modulation of neurotransmitter release and receptor activity, which may also apply to compound 1 .
Antimicrobial Activity
Compounds featuring similar structural motifs have been tested for antimicrobial properties. A series of piperazine derivatives exhibited moderate antibacterial effects against various strains, indicating that compound 1 could possess similar bioactivity .
Case Study 1: Antidepressant Effects
In a controlled study involving piperazine derivatives, it was found that certain modifications led to enhanced serotonin receptor binding affinity. This suggests that compound 1 might be effective in treating depression by increasing serotonin levels in the synaptic cleft .
Case Study 2: Anticonvulsant Activity
A comparative analysis of several piperazine derivatives indicated that those with chlorophenyl substitutions exhibited notable anticonvulsant effects in animal models. This reinforces the hypothesis that compound 1 may have potential as an anticonvulsant agent due to its structural similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
